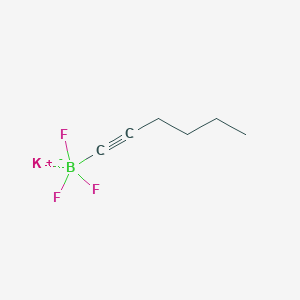

Potassium 1-hexynyltrifluoroborate

Description

The exact mass of the compound Potassium 1-hexynyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 1-hexynyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 1-hexynyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(hex-1-ynyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIWEDIHUKYZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635601 | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244301-59-5 | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium 1-Hexynyltrifluoroborate

Introduction: The Rising Prominence of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents. Their stability to air and moisture, coupled with their enhanced nucleophilicity in cross-coupling reactions, presents a significant advantage over their boronic acid and ester counterparts. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, yet widely applicable, member of this class: potassium 1-hexynyltrifluoroborate. This alkynyltrifluoroborate is a valuable building block for the introduction of the hexynyl moiety in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.

The primary advantage of potassium organotrifluoroborates lies in their nature as crystalline, monomeric solids that are easy to handle and can be stored indefinitely without special precautions. This inherent stability circumvents the challenges associated with boronic acids, which often undergo dehydration to form cyclic boroxines, complicating stoichiometric calculations. Furthermore, the tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation compared to their tricoordinate analogs.

This document will detail a reliable synthetic protocol for potassium 1-hexynyltrifluoroborate, delve into the mechanistic underpinnings of the reaction, and provide a thorough guide to its characterization using modern spectroscopic techniques.

Synthesis of Potassium 1-Hexynyltrifluoroborate: A Step-by-Step Protocol

The synthesis of potassium 1-hexynyltrifluoroborate is typically achieved through a two-step, one-pot procedure involving the formation of a lithium acetylide followed by its reaction with a trialkyl borate and subsequent treatment with potassium hydrogen fluoride (KHF₂). This method is both efficient and scalable, making it suitable for a wide range of laboratory applications.

Reaction Mechanism and Rationale

The synthesis commences with the deprotonation of a terminal alkyne, in this case, 1-hexyne, using a strong base such as n-butyllithium (n-BuLi). This step generates a highly nucleophilic lithium acetylide. The choice of a strong base is critical to ensure complete deprotonation of the weakly acidic terminal alkyne.

The subsequent addition of a trialkyl borate, commonly trimethyl borate or triisopropyl borate, to the lithium acetylide results in the formation of a boronate ester intermediate. The acetylide attacks the electrophilic boron atom of the borate, displacing one of the alkoxy groups.

The final and crucial step is the addition of an aqueous solution of potassium hydrogen fluoride (KHF₂). This serves a dual purpose: it provides the potassium counterion and the fluoride ions necessary to displace the remaining alkoxy groups on the boron atom, forming the stable trifluoroborate salt. The product precipitates from the reaction mixture and can be isolated by filtration.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of potassium 1-hexynyltrifluoroborate.

Detailed Experimental Protocol

Materials:

-

1-Hexyne (98%)

-

n-Butyllithium (2.5 M in hexanes)

-

Trimethyl borate (99%)

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Deionized water

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-hexyne (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Add trimethyl borate (1.1 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

In a separate beaker, prepare a saturated aqueous solution of KHF₂ (3.0 eq).

-

Add the KHF₂ solution to the reaction mixture and stir vigorously for 1 hour. A white precipitate should form.

-

Remove the THF under reduced pressure.

-

Collect the white solid by vacuum filtration and wash it sequentially with cold water and diethyl ether.

-

Dry the solid under high vacuum to afford potassium 1-hexynyltrifluoroborate as a white, crystalline solid.

| Reagent | Molar Eq. | Typical Yield |

| 1-Hexyne | 1.0 | \multirow{4}{*}{75-85%} |

| n-Butyllithium | 1.0 | |

| Trimethyl borate | 1.1 | |

| KHF₂ | 3.0 |

Comprehensive Characterization of Potassium 1-Hexynyltrifluoroborate

Thorough characterization is essential to confirm the identity and purity of the synthesized potassium 1-hexynyltrifluoroborate. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. 1H, 13C, 19F, and 11B NMR are all informative.

-

1H NMR: The proton NMR spectrum will show characteristic signals for the butyl chain of the hexynyl group. The terminal methyl group will appear as a triplet, while the other methylene groups will exhibit more complex splitting patterns.

-

13C NMR: The carbon NMR spectrum will display signals for all six carbon atoms of the hexynyl moiety. The alkynyl carbons are of particular interest and will appear in the typical downfield region for sp-hybridized carbons.

-

19F NMR: The fluorine NMR spectrum is often the most diagnostic for organotrifluoroborates, typically showing a single, broad resonance. The chemical shift of this signal is characteristic of the R-BF₃⁻ anion.

-

11B NMR: The boron NMR spectrum will exhibit a characteristic signal for a tetracoordinate boron atom. Due to coupling with the three fluorine atoms, this signal may appear as a quartet, although it is often broadened.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| 1H | 0.8 - 2.2 | Signals corresponding to the n-butyl group. |

| 13C | 13 - 90 | Alkyl and alkynyl carbon resonances. |

| 19F | -129 to -141 | A single, often broad, resonance. |

| 11B | 2 - 5 | A broad signal, potentially a quartet. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. For potassium 1-hexynyltrifluoroborate, the key vibrational modes to look for are:

-

C≡C Stretch: A weak to medium intensity band around 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond.

-

B-F Stretch: Strong, broad absorption bands in the region of 950-1150 cm⁻¹ are indicative of the B-F bonds in the trifluoroborate anion.

-

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds like potassium organotrifluoroborates. In the negative ion mode, the spectrum will show the molecular anion [CH₃(CH₂)₃C≡CBF₃]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this anion with high accuracy.

Characterization Workflow

Caption: A diagram showing the complementary analytical techniques used for the characterization of potassium 1-hexynyltrifluoroborate.

Applications in Drug Development and Organic Synthesis

Potassium 1-hexynyltrifluoroborate is a valuable reagent in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds between the 1-hexynyl group and various aryl or vinyl halides and triflates. These reactions are widely employed in the synthesis of pharmaceuticals and other biologically active molecules, as the introduction of an alkyne moiety can significantly impact a compound's pharmacological properties.

The stability and ease of handling of potassium 1-hexynyltrifluoroborate make it particularly well-suited for use in high-throughput screening and combinatorial chemistry efforts in drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling potassium 1-hexynyltrifluoroborate and the reagents used in its synthesis.

-

n-Butyllithium: Highly pyrophoric and corrosive. Must be handled under an inert atmosphere.

-

Potassium Hydrogen Fluoride (KHF₂): Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

Potassium 1-hexynyltrifluoroborate is a highly useful and versatile synthetic building block. Its straightforward synthesis, coupled with its stability and reactivity in cross-coupling reactions, makes it an attractive alternative to other organoboron reagents. The detailed synthetic and characterization protocols provided in this guide offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to confidently prepare and utilize this valuable compound.

References

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkynyltrifluoroborates. [Link]

- Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the

An In-depth Technical Guide to the Stability and Handling of Potassium 1-Hexynyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents. Their increasing adoption in both academic and industrial laboratories can be attributed to their superior stability compared to other organoboron compounds like boronic acids.[1][2][3][4] Potassium 1-hexynyltrifluoroborate, a member of the alkynyltrifluoroborate subclass, offers a stable and efficient means of introducing a hexynyl group into complex molecules, a valuable transformation in the synthesis of pharmaceuticals and functional materials. This guide provides a comprehensive overview of the stability and handling of potassium 1-hexynyltrifluoroborate, underpinned by field-proven insights and established protocols to ensure its safe and effective use in research and development.

Chemical and Physical Properties

Potassium 1-hexynyltrifluoroborate is a white crystalline solid that is generally stable under normal laboratory conditions.[1][2][3][4][5] Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 244301-59-5[6] |

| Molecular Formula | C₆H₉BF₃K[6] |

| Molecular Weight | 188.04 g/mol [6] |

| Appearance | White crystalline solid |

Stability Profile: A Paradigm of Robustness

The exceptional stability of potassium 1-hexynyltrifluoroborate is a cornerstone of its utility, particularly when compared to the more sensitive nature of other organometallic reagents. This stability can be categorized into three main areas: atmospheric, thermal, and hydrolytic.

Atmospheric Stability

A significant advantage of potassium 1-hexynyltrifluoroborate is its pronounced stability towards air and moisture.[1][2][3][4] Unlike many other organoboron reagents that require handling under inert atmospheres, potassium alkynyltrifluoroborates can be stored indefinitely on the benchtop without significant degradation.[1][2][3][5] This remarkable stability simplifies storage and handling procedures, making it an attractive reagent for routine synthetic applications and high-throughput screening.

Thermal Stability

Hydrolytic Stability

The hydrolysis of organotrifluoroborates to their corresponding boronic acids is a critical step for their participation in cross-coupling reactions. The rate of this hydrolysis is highly dependent on the nature of the organic substituent. Notably, potassium alkynyltrifluoroborates have been observed to undergo hydrolysis at an "extremely slow" rate under typical Suzuki-Miyaura coupling conditions. This slow hydrolysis can be advantageous, as it allows for a controlled release of the active boronic acid species into the catalytic cycle, minimizing side reactions. While quantitative kinetic data under varying pH conditions are not extensively documented, the qualitative evidence points to high resistance to rapid hydrolysis in neutral or basic aqueous media.

Safe Handling and Storage Protocols

While potassium 1-hexynyltrifluoroborate is generally a stable and safe compound to handle, adherence to standard laboratory safety practices is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Always wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

Lab Attire: A standard laboratory coat should be worn.

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or generating dust.

-

Avoid inhalation of dust.[3]

-

Avoid contact with skin and eyes.[3]

-

In case of accidental contact, wash the affected area thoroughly with soap and water.[3]

-

For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

-

In case of ingestion, seek immediate medical attention.

Storage

-

Store in a tightly closed container in a cool, dry place.[3]

-

As it is stable to air and moisture, special inert atmosphere storage is generally not required for routine use.[1][2][3][4][5]

Incompatibilities

Based on the general reactivity of organoboron compounds, it is advisable to avoid contact with strong oxidizing agents.

Reactivity and Synthetic Applications

The primary application of potassium 1-hexynyltrifluoroborate lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

Potassium 1-hexynyltrifluoroborate serves as an excellent precursor to the corresponding boronic acid in situ, which then participates in the catalytic cycle to form a new carbon-carbon bond with an aryl or vinyl halide/triflate. This reaction is a powerful tool for the synthesis of internal alkynes, which are prevalent motifs in pharmaceuticals and organic materials.

The general workflow for a Suzuki-Miyaura coupling involving potassium 1-hexynyltrifluoroborate is depicted below:

Caption: Generalized workflow for the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl-halide bond.

-

Hydrolysis: The potassium 1-hexynyltrifluoroborate slowly hydrolyzes to form the corresponding boronic acid.

-

Transmetalation: The organic group from the boron is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: Synthesis of Potassium 1-Hexynyltrifluoroborate

This procedure is adapted from the synthesis of other potassium organotrifluoroborates.

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Potassium bifluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

To a solution of 1-hexyne in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the resulting solution for 30 minutes at -78 °C.

-

Add trimethyl borate dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture to 0 °C and add a saturated aqueous solution of KHF₂.

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

Remove the solvents under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove non-polar impurities.

-

Extract the solid with hot acetone and filter to remove inorganic salts.

-

Concentrate the acetone filtrate and precipitate the product by the addition of diethyl ether.

-

Collect the white crystalline solid by filtration and dry under vacuum.

Protocol 2: Suzuki-Miyaura Coupling of Potassium 1-Hexynyltrifluoroborate with an Aryl Bromide

Materials:

-

Aryl bromide

-

Potassium 1-hexynyltrifluoroborate

-

PdCl₂(dppf)·CH₂Cl₂ (or other suitable palladium catalyst)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a sealable reaction vessel, combine the aryl bromide (1.0 mmol), potassium 1-hexynyltrifluoroborate (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and Cs₂CO₃ (3.0 mmol).

-

Add THF (5 mL) and water (0.5 mL).

-

Seal the vessel and heat the reaction mixture to 80-90 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired internal alkyne.

Conclusion

Potassium 1-hexynyltrifluoroborate stands out as a highly stable, easy-to-handle, and effective reagent for the introduction of the 1-hexynyl moiety in organic synthesis. Its robustness towards air and moisture simplifies its storage and handling, making it a practical choice for a wide range of applications, from medicinal chemistry to materials science. By understanding its stability profile and adhering to the recommended handling and reaction protocols, researchers can confidently and safely leverage the synthetic potential of this valuable organotrifluoroborate.

References

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic letters, 11(13), 2361–2364. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Retrieved from [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ChemOrgChem. (2021). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. [Link]

Sources

- 1. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations / The Journal of Organic Chemistry, 2002 [sci-hub.box]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 5. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]

- 6. echemi.com [echemi.com]

A Comprehensive Technical Guide to Potassium 1-Hexynyltrifluoroborate: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth exploration of Potassium 1-hexynyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, synthesis, mechanistic insights into its application in cross-coupling reactions, and detailed experimental procedures.

Core Identification and Physicochemical Properties

Potassium 1-hexynyltrifluoroborate is a stable, crystalline solid that has gained prominence as a coupling partner in palladium-catalyzed cross-coupling reactions. Its stability to air and moisture makes it a convenient and easy-to-handle alternative to more sensitive organometallic reagents.[1]

| Identifier | Value | Source |

| CAS Number | 244301-59-5 | [2] |

| Molecular Formula | C6H9BF3K | [2] |

| Molecular Weight | 188.04 g/mol | [2] |

| InChIKey | MGIWEDIHUKYZIG-UHFFFAOYSA-N | [2] |

| Synonyms | Potassium trifluoro(hex-1-yn-1-yl)borate, Potassium trifluoro(hex-1-ynyl)boranuide | [2] |

Synthesis of Potassium 1-hexynyltrifluoroborate

The synthesis of potassium alkynyltrifluoroborates is typically achieved through a straightforward two-step process. This involves the initial formation of a boronic ester from the corresponding alkyne, followed by conversion to the trifluoroborate salt using potassium hydrogen fluoride (KHF2).

Synthetic Workflow

The general synthetic route can be visualized as follows:

Caption: Synthesis of Potassium 1-hexynyltrifluoroborate.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.[3][4]

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Potassium hydrogen fluoride (KHF2)

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

Diethyl ether

-

Water

Procedure:

-

Lithiation of 1-Hexyne: To a solution of 1-hexyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add one equivalent of n-butyllithium in hexanes. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution of lithium hexynilide, add 1.5 equivalents of trimethyl borate dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Formation of the Trifluoroborate Salt: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen fluoride (approximately 4-6 equivalents) at once. A white precipitate should form.

-

Work-up and Isolation: Stir the suspension for 30 minutes at room temperature. Remove the solvents under reduced pressure. The resulting solid is then thoroughly dried under vacuum.

-

Purification: The crude product is extracted several times with hot acetone. The acetone extracts are combined, and the solvent is removed in vacuo. The product can be further purified by recrystallization, typically by dissolving it in a minimal amount of boiling acetone and precipitating with diethyl ether to yield Potassium 1-hexynyltrifluoroborate as a white, crystalline solid.[4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

Potassium 1-hexynyltrifluoroborate is a highly effective coupling partner in the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between the hexynyl moiety and various aryl or vinyl halides/triflates.[1][5] The stability and ease of handling of organotrifluoroborates offer significant advantages over traditional boronic acids.[6]

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The use of a base is crucial for the activation of the organotrifluoroborate.[7]

Caption: The Suzuki-Miyaura Catalytic Cycle.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X). The organotrifluoroborate (R-BF3K) is activated by a base, facilitating transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to form the desired product (Ar-R) and regenerate the Pd(0) catalyst.

Step-by-Step Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of Potassium 1-hexynyltrifluoroborate with an aryl bromide.

Materials:

-

Potassium 1-hexynyltrifluoroborate

-

Aryl bromide

-

Palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2 or a combination of PdCl2 and a phosphine ligand like PPh3)[6]

-

Base (e.g., Cesium carbonate, Cs2CO3)[6]

-

Solvent (e.g., a mixture of THF and water)[6]

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Reaction Setup: In an oven-dried reaction vessel (e.g., a sealed tube or round-bottom flask equipped with a condenser), combine the aryl bromide (1.0 mmol), Potassium 1-hexynyltrifluoroborate (1.2-1.5 equivalents), the palladium catalyst (e.g., 2 mol % PdCl2 and 6 mol % PPh3), and the base (e.g., 3.0 equivalents of Cs2CO3).[6]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., THF/H2O in a 9:1 ratio) via syringe.[6]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (often 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Handling, Storage, and Safety

While potassium organotrifluoroborates are generally considered air- and moisture-stable, proper laboratory practices should always be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] Although stable, prolonged exposure to high humidity should be avoided.

-

Safety: In case of contact with eyes or skin, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, seek immediate medical attention.[10] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Potassium 1-hexynyltrifluoroborate stands out as a robust and versatile reagent for the introduction of the 1-hexynyl group in organic synthesis. Its stability, ease of preparation, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for chemists in academia and industry. This guide provides the fundamental knowledge and practical protocols to effectively utilize this powerful reagent in the synthesis of complex molecules.

References

-

Echemi. potassium 1-hexynyltrifluoroborate cas no 244301-59-5. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic letters, 3(3), 393–396. [Link]

-

Kim, D. S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic letters, 12(5), 1092–1095. [Link]

-

Molander, G. A., & Gravel, M. (2002). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of organic chemistry, 67(25), 9681–9686. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(19), 8149–8154. [Link]

-

Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of organic chemistry, 72(26), 10273–10276. [Link]

-

Organic Chemistry Portal. Potassium alkynyltrifluoroborate synthesis. [Link]

-

Kim, D. S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic letters, 12(5), 1092–1095. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yadav, V. K., & Sriram, M. (2007). Nucleophilic Addition of Potassium Alkynyltrifluoroborates to d-Glucal Mediated by BF3·OEt2: Highly Stereoselective Synthesis of α-C-glycosides. Organic letters, 9(20), 3945–3947. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

-

Li, Y., et al. (2020). Air‐Stable Organoradical Boron Reagents. Angewandte Chemie International Edition, 59(30), 12349-12354. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: potassium fluoride. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 40(4), 275–286. [Link]

-

Organic Syntheses. Procedure for the Preparation of a Borane-Ammonia Complex. [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

- Google Patents. JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds.

-

Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 66(25), 8416–8423. [Link]

-

Wikipedia. Organoboron chemistry. [Link]

- Google Patents.

Sources

- 1. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemos.de [chemos.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

The Advent and Ascension of Potassium Alkynyltrifluoroborates: A Technical Guide for the Modern Chemist

Foreword: A New Epoch in Carbon-Carbon Bond Formation

For decades, the venerable Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic organic chemistry, empowering the construction of complex molecular architectures with unparalleled efficiency. However, the evolution of this powerful tool has been intrinsically linked to the development of its key organoboron coupling partners. While boronic acids and their ester derivatives have served the community admirably, their inherent limitations—namely instability towards air and moisture, and challenges in purification and stoichiometry—have persistently driven the quest for more robust and user-friendly alternatives.

This technical guide delves into the discovery, history, and application of one such class of reagents that has revolutionized the landscape of cross-coupling chemistry: potassium alkynyltrifluoroborates. These remarkably stable, crystalline solids have emerged as superior surrogates for traditional organoboron compounds, offering a unique combination of reactivity, stability, and ease of handling that has made them indispensable tools for researchers, particularly in the fast-paced environments of pharmaceutical and materials science research. Herein, we will explore the genesis of these versatile reagents, from their early beginnings as laboratory curiosities to their current status as powerhouse reagents in the synthetic chemist's arsenal. We will provide a detailed examination of their synthesis, a thorough analysis of their properties, and a comprehensive overview of their application in the Suzuki-Miyaura reaction, complete with field-proven protocols and mechanistic insights.

I. A Historical Perspective: From Obscurity to Ubiquity

The journey of potassium organotrifluoroborates from their initial discovery to widespread adoption is a testament to the cumulative nature of scientific progress. While their utility in cross-coupling reactions is a relatively recent development, the genesis of these compounds can be traced back to the mid-20th century.

The Nascent Years (1960s): The first organotrifluoroborate salts were synthesized in the 1960s and were largely regarded as chemical novelties. A pivotal moment in their early history was the work of Thierig and Umland, published in Naturwissenschaften in 1967, which described a more accessible method for their preparation. However, for several decades, these compounds remained largely confined to the realm of specialized organoboron chemistry, their broader synthetic potential untapped.

The Renaissance (Early 2000s): The turn of the 21st century marked a renaissance for organotrifluoroborates, spearheaded by the pioneering work of Professor Gary A. Molander and his research group. Recognizing the inherent stability of the trifluoroborate moiety, Molander's team systematically explored their application as coupling partners in the Suzuki-Miyaura reaction. A landmark 2002 publication in the Journal of Organic Chemistry detailed the synthesis of potassium alkynyltrifluoroborates and their successful use in palladium-catalyzed cross-coupling reactions with aryl halides and triflates.[1][2][3][4][5] This seminal work demonstrated that these air- and moisture-stable crystalline solids could be stored indefinitely and participated in cross-coupling reactions with moderate to excellent yields, offering a significant advantage in terms of practicality and convenience, especially for applications in combinatorial chemistry.[1][2][3][4][5]

This breakthrough ignited a surge of interest in the chemistry of organotrifluoroborates, leading to the development of a vast library of these reagents and a deeper understanding of their reactivity. Today, potassium alkynyltrifluoroborates are commercially available and routinely employed in academic and industrial laboratories worldwide, a testament to their profound impact on modern organic synthesis.

II. The Chemistry of Stability and Reactivity: Understanding the Trifluoroborate Advantage

The exceptional utility of potassium alkynyltrifluoroborates stems from a unique combination of electronic and structural features. Unlike their boronic acid counterparts, which exist in equilibrium with their cyclic trimeric anhydrides (boroxines), potassium organotrifluoroborates are monomeric, crystalline solids with a well-defined stoichiometry.[6] This inherent stability simplifies handling, storage, and accurate measurement for reactions.

The key to their stability lies in the tetracoordinate nature of the boron atom. The three electron-withdrawing fluorine atoms form strong B-F bonds, rendering the boron center less susceptible to protodeboronation and oxidation compared to the vacant p-orbital of tricoordinate boronic acids. This robustness allows for the tolerance of a wide range of functional groups and reaction conditions that are often incompatible with other organoboron reagents.[6][7]

Despite their stability, potassium alkynyltrifluoroborates are sufficiently reactive to participate in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. The presence of a base is essential to facilitate this process, which is believed to proceed through a "slow release" of the corresponding boronic acid or a related reactive species in situ.[8] This controlled release mechanism is advantageous as it maintains a low concentration of the reactive organoboron species, thereby minimizing side reactions such as homocoupling.[8]

Table 1: Comparison of Organoboron Reagents

| Feature | Boronic Acids | Boronate Esters | Potassium Organotrifluoroborates |

| Stability | Generally air and moisture sensitive; can form boroxines. | Generally more stable than boronic acids, but can be sensitive to hydrolysis. | Air- and moisture-stable, crystalline solids; can be stored indefinitely.[6][7] |

| Handling | Can be difficult to purify and weigh accurately due to boroxine formation. | Often liquids or low-melting solids; purification by chromatography is common. | Crystalline solids, easy to handle and weigh.[6] |

| Stoichiometry | Can be ambiguous due to the presence of water and boroxines. | Well-defined. | Well-defined.[6] |

| Reactivity | Generally high, but prone to side reactions. | Can be sluggish in some cases. | Readily participate in cross-coupling with appropriate activation. |

| Functional Group Tolerance | Moderate. | Good. | Excellent. |

III. Synthesis of Potassium Alkynyltrifluoroborates: A Practical Guide

A significant advantage of potassium alkynyltrifluoroborates is their straightforward and efficient synthesis from readily available starting materials. The most common and practical method involves the reaction of a terminal alkyne with an organolithium reagent, followed by treatment with a trialkyl borate and subsequent conversion to the trifluoroborate salt with potassium hydrogen fluoride (KHF₂).

General Workflow for the Synthesis of Potassium Alkynyltrifluoroborates

Caption: General workflow for the synthesis of potassium alkynyltrifluoroborates.

Detailed Experimental Protocol: Synthesis of Potassium Phenylethynyltrifluoroborate

This protocol is adapted from the procedure reported by Molander et al.[5] and serves as a representative example for the synthesis of potassium alkynyltrifluoroborates.

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Acetone

-

Diethyl ether (Et₂O)

Procedure:

-

Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add phenylacetylene via syringe. To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.

-

Borylation: Cool the reaction mixture back to -78 °C and add triisopropyl borate dropwise. After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

-

Trifluoroborate Formation: Prepare a saturated aqueous solution of KHF₂. Add the reaction mixture from the previous step to the KHF₂ solution and stir vigorously at room temperature for 30 minutes.

-

Work-up and Purification: Remove the organic solvents under reduced pressure. The resulting aqueous layer is extracted with diethyl ether to remove any unreacted starting materials and byproducts. The aqueous layer is then concentrated to dryness. The resulting solid is triturated with hot acetone, and the inorganic salts are removed by filtration. The acetone filtrate is concentrated, and the desired potassium phenylethynyltrifluoroborate is precipitated by the addition of diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the product as a white crystalline solid.

Characterization Data for Potassium Phenylethynyltrifluoroborate:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₈H₅BF₃K

-

Molecular Weight: 208.03 g/mol

-

Melting Point: >250 °C

IV. The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Partnership

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier application of potassium alkynyltrifluoroborates. This reaction enables the formation of a C(sp)-C(sp²) bond, providing a versatile route to a wide array of substituted alkynes, which are valuable building blocks in medicinal chemistry and materials science.[1][2][5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Sources

- 1. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]

- 5. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Potassium 1-Hexynyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

Potassium organotrifluoroborate salts have emerged as remarkably versatile and robust reagents in contemporary organic chemistry.[1][2] Their enhanced stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over their boronic acid and ester counterparts.[3] This guide provides an in-depth analysis of the spectroscopic data of a key member of this class, potassium 1-hexynyltrifluoroborate, a valuable building block in cross-coupling reactions for the introduction of the hexynyl moiety. Understanding its characteristic spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies.

Molecular Structure and Key Features

Potassium 1-hexynyltrifluoroborate is an ionic compound consisting of a potassium cation (K⁺) and a 1-hexynyltrifluoroborate anion ([C₆H₉BF₃]⁻). The anion features a linear hexynyl group attached to a tetrahedral boron atom, which is further coordinated to three fluorine atoms. This tetra-coordinate boron center imparts the stability characteristic of this class of reagents.

Figure 2: General workflow for the synthesis of potassium 1-hexynyltrifluoroborate.

Step-by-Step Protocol:

-

To a solution of 1-hexyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add triisopropyl borate dropwise and allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with an aqueous solution of potassium hydrogen fluoride.

-

Stir the mixture vigorously for 1-2 hours, during which time the product will precipitate.

-

Collect the white solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Spectroscopic Characterization Workflow

Figure 3: Workflow for the spectroscopic characterization of potassium 1-hexynyltrifluoroborate.

Detailed Methodologies:

-

NMR: Dissolve approximately 10-20 mg of the sample in 0.6 mL of DMSO-d₆. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer. [1]* IR: Obtain the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

MS: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze by ESI-MS in negative ion mode. [4]

Conclusion: A Reliable Spectroscopic Fingerprint

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of potassium 1-hexynyltrifluoroborate. The data presented in this guide serves as a reliable reference for researchers utilizing this important synthetic building block. Adherence to the described experimental protocols will ensure the accurate identification and quality assessment of this versatile reagent, facilitating its effective application in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

-

Oliveira, R. A.; da Silva, R. O.; Molander, G. A.; Menezes, P. H. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873–878. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2002 , 67 (24), 8416–8423. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

D'Hooghe, M.; Van Brabandt, W.; De Kimpe, N. Accurate Mass Determination of Organotrifluoroborates. J. Am. Soc. Mass Spectrom.2007 , 18 (4), 771–774. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Bode, J. W. Potassium Acyltrifluoroborates (KATs) for Chemical Protein Synthesis and Modifications. CHIMIA International Journal for Chemistry2014 , 68 (11), 765-769. [Link]

-

Molander, G. A.; Ham, J. A New and Rapid Route to α-Amino Acids via Organotrifluoroborates. Org. Lett.2006 , 8 (13), 2767–2770. [Link]

-

Stefani, H. A.; Cella, R.; Vieira, A. S. Recent advances in the chemistry of organotrifluoroborates. Tetrahedron2007 , 63 (18), 3623–3658. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. [Link]

-

Molander, G. A.; Biolatto, B. Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates. Org. Lett.2002 , 4 (11), 1867–1870. [Link]

-

Royal Society of Chemistry. 1H NMR Binding Studies of([5]CF3CO2)3 with Various Anions. [Link]

-

IMSERC. NMR Periodic Table: Potassium NMR. [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis of the 1-Hexynyltrifluoroborate Anion

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of the 1-hexynyltrifluoroborate anion. This organoboron compound is of significant interest in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery.[1][2] The unique stability and reactivity of the alkynyltrifluoroborate moiety make it a valuable building block for the creation of carbon-carbon bonds through cross-coupling reactions.[3][4][5] This document will delve into the synthesis, characterization, and structural elucidation of the 1-hexynyltrifluoroborate anion, providing both theoretical insights and practical, field-proven methodologies.

The Significance of the 1-Hexynyltrifluoroborate Anion in Modern Synthesis

The 1-hexynyltrifluoroborate anion, typically used as its potassium salt, is a member of the broader class of organotrifluoroborates. These compounds have emerged as superior alternatives to other organoboron reagents like boronic acids and their esters.[6][7] The primary advantages of potassium organotrifluoroborates are their remarkable stability to both air and moisture, allowing for indefinite storage without degradation.[3] This inherent stability simplifies handling and increases the reliability of synthetic protocols, a crucial factor in both academic research and industrial drug development.

The presence of the hexynyl group provides a versatile handle for introducing a six-carbon linear alkyne chain into a target molecule. This is most commonly achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] The trifluoroborate group, while stable, can be activated under the appropriate catalytic conditions to participate in transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Synthesis and Purification of Potassium 1-Hexynyltrifluoroborate

The synthesis of potassium 1-hexynyltrifluoroborate is a well-established procedure that can be readily performed in a standard synthetic chemistry laboratory. The causality behind this experimental choice lies in its efficiency and the high purity of the resulting product.

Experimental Protocol: Synthesis of Potassium 1-Hexynyltrifluoroborate

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Potassium bifluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone

-

Diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Deprotonation of 1-Hexyne: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To this, add 1-hexyne (1.0 equivalent) via syringe. Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature. This step generates the lithium hexynilide, a potent nucleophile.

-

Boration: To the solution of lithium hexynilide, add trimethyl borate (1.5 equivalents) dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours. The borate ester is formed in this step.

-

Formation of the Trifluoroborate Salt: Allow the reaction mixture to warm to -20 °C. In a separate flask, prepare a saturated aqueous solution of potassium bifluoride (6.0 equivalents). Add the KHF₂ solution to the reaction mixture with vigorous stirring. Continue stirring for 1 hour at -20 °C, and then for an additional hour at room temperature.[3] The fluoride ions displace the methoxy groups on the boron atom to form the stable trifluoroborate anion.

-

Isolation and Purification: Remove the THF in vacuo. The resulting white solid should be dried under high vacuum for at least 2 hours to remove residual water. The crude product can then be purified by recrystallization. A common and effective method is to dissolve the solid in a minimal amount of hot acetone and then precipitate the product by the addition of diethyl ether.[3] The purified potassium 1-hexynyltrifluoroborate can be collected by filtration and dried under vacuum.

Structural Analysis of the 1-Hexynyltrifluoroborate Anion

A thorough understanding of the three-dimensional structure of the 1-hexynyltrifluoroborate anion is paramount for predicting its reactivity and designing effective synthetic strategies. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For the 1-hexynyltrifluoroborate anion, a multinuclear approach is essential.[1][3][6]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount of purified potassium 1-hexynyltrifluoroborate in a suitable deuterated solvent. Due to their ionic nature, organotrifluoroborates are generally soluble in polar aprotic solvents like DMSO-d₆, acetone-d₆, or acetonitrile-d₃.[3]

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. Standard pulse programs are typically sufficient. For ¹¹B NMR, a pulse sequence with a 180° refocusing pulse can improve resolution by mitigating the effects of quadrupolar relaxation.[3]

Expected Spectral Features:

| Nucleus | Expected Chemical Shift (ppm) | Key Features and Interpretation |

| ¹H | 0.8-1.0 (t, 3H, -CH₃) | The terminal methyl group will appear as a triplet. |

| 1.2-1.5 (m, 4H, -CH₂CH₂-) | The two internal methylene groups will likely appear as a complex multiplet. | |

| 2.0-2.3 (t, 2H, -C≡C-CH₂-) | The methylene group adjacent to the alkyne will be deshielded and appear as a triplet. | |

| ¹³C | ~14 | Terminal methyl carbon. |

| ~22, ~31 | Internal methylene carbons. | |

| ~19 | Methylene carbon adjacent to the alkyne. | |

| ~80-90 | Alkynyl carbon not attached to boron. | |

| Undetected/Broad | The alkynyl carbon attached to the boron is often difficult to observe due to quadrupolar broadening from the ¹¹B nucleus. | |

| ¹⁹F | -129 to -141 | A single, often broad, resonance for the three equivalent fluorine atoms.[6] |

| ¹¹B | ~3-5 | A quartet due to coupling with the three fluorine atoms. The resolution of this quartet can be improved with specific pulse sequences.[3] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the packing of the ions in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of potassium 1-hexynyltrifluoroborate suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[10] The resulting data is then processed to solve and refine the crystal structure.

While a specific crystal structure for potassium 1-hexynyltrifluoroborate is not currently in the public domain, analysis of related structures, such as potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate, reveals key features of the potassium ion's coordination environment, which is typically surrounded by multiple fluorine atoms from neighboring trifluoroborate anions.[11]

Computational Modeling

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the geometry of the 1-hexynyltrifluoroborate anion.[12][13][14][15]

Methodology: DFT Geometry Optimization

A geometry optimization of the 1-hexynyltrifluoroborate anion can be performed using a standard quantum chemistry software package. A common and reliable method involves the B3LYP functional with a basis set such as 6-31+G(d,p). This level of theory provides a good balance between accuracy and computational cost for geometry optimizations of organic anions.

Predicted Structural Parameters (from DFT calculations):

Based on DFT calculations, the following are the predicted key structural parameters for the 1-hexynyltrifluoroborate anion:

| Parameter | Predicted Value |

| C≡C bond length | ~1.22 Å |

| C-B bond length | ~1.60 Å |

| Average B-F bond length | ~1.42 Å |

| C-C≡C bond angle | ~178° |

| ≡C-B-F bond angle | ~109.5° |

| F-B-F bond angle | ~109.5° |

These values are consistent with a tetrahedral geometry around the boron atom and a nearly linear alkyne moiety.

Visualization of Key Structures and Workflows

Molecular Structure of the 1-Hexynyltrifluoroborate Anion

Caption: Ball-and-stick model of the 1-hexynyltrifluoroborate anion.

Workflow for the Synthesis and Analysis

Caption: Workflow for the synthesis and structural analysis.

Application in Suzuki-Miyaura Cross-Coupling

Sources

- 1. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Periodic Table: Potassium NMR [imserc.northwestern.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and DFT calculation study of interaction between silver nanoparticle and 1-butyl-3-methyl imidazolium tetrafluoroborate ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Reactivity of Potassium 1-Hexynyltrifluoroborate: A Theoretical Perspective for Strategic Drug Development

Abstract

Potassium 1-hexynyltrifluoroborate has emerged as a cornerstone reagent in modern synthetic chemistry, prized for its stability, ease of handling, and versatile reactivity, particularly in the construction of carbon-carbon bonds.[1][2][3] This in-depth technical guide moves beyond empirical observations to provide a robust theoretical framework for understanding and predicting the reactivity of this valuable building block. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental electronic and structural properties of potassium 1-hexynyltrifluoroborate and explores the theoretical underpinnings of its participation in key organic transformations. By grounding experimental design in computational insights, we aim to empower chemists to harness the full potential of this reagent in the synthesis of complex molecular architectures.

Introduction: The Rise of Organotrifluoroborates in Synthesis

The quest for stable, efficient, and selective reagents for carbon-carbon bond formation is a central theme in organic synthesis. Potassium organotrifluoroborates have garnered significant attention as superior alternatives to other organoboron compounds due to their remarkable stability to air and moisture, leading to indefinite shelf-life and enhanced reproducibility in chemical reactions.[1][4][5] This stability is conferred by the tetracoordinate nature of the boron atom, which mitigates common decomposition pathways such as protodeboronation.[1] The utility of potassium 1-hexynyltrifluoroborate, a prominent member of the alkynyltrifluoroborate family, is particularly notable in palladium-catalyzed cross-coupling reactions, offering a direct route to functionalized alkynes—a motif prevalent in pharmaceuticals and functional materials.[1][3]

This guide will delve into the theoretical principles governing the reactivity of potassium 1-hexynyltrifluoroborate, providing a deeper understanding that transcends simple procedural descriptions. We will explore its electronic structure, the calculated energetics of its reactions, and the mechanistic pathways it is predicted to follow, thereby offering a predictive lens for its application in complex synthetic challenges.

The Heart of the Matter: Electronic and Structural Landscape

A comprehensive understanding of a molecule's reactivity begins with a detailed analysis of its electronic and structural features. For potassium 1-hexynyltrifluoroborate, theoretical calculations, primarily employing Density Functional Theory (DFT), are invaluable in painting this picture.

Molecular Geometry and Bonding

At the core of potassium 1-hexynyltrifluoroborate's structure is the trifluoroborate anion, where the boron atom is sp³-hybridized and tetrahedrally coordinated to three fluorine atoms and the terminal carbon of the 1-hexynyl group. The C-B bond is a key determinant of its reactivity. Computational models would typically reveal the bond lengths and angles, providing a quantitative basis for its steric and electronic properties.

The 1-hexynyl ligand, with its sp-hybridized carbons, introduces a region of high electron density in the triple bond. The interplay between the electron-withdrawing trifluoroborate group and the π-system of the alkyne dictates the molecule's overall electronic character and its susceptibility to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals and Reactivity Indices

The reactivity of potassium 1-hexynyltrifluoroborate can be rationalized through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The HOMO is expected to be localized primarily on the carbon-carbon triple bond of the hexynyl moiety. This indicates that the initial interaction in many reactions will involve the donation of these π-electrons to an electrophile or a metal center.

-

LUMO: The LUMO, conversely, is likely to have significant contributions from the antibonding orbitals of the B-F and C-B bonds. This suggests that the molecule can accept electron density into these orbitals, facilitating bond cleavage and subsequent reactions.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Deconstructing the Suzuki-Miyaura Coupling: A Theoretical Mechanistic Dissection

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a flagship application of potassium 1-hexynyltrifluoroborate.[1][3] While the general catalytic cycle is well-established, theoretical studies on analogous organotrifluoroborates provide a detailed understanding of the key steps.

The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. Theoretical calculations are crucial for elucidating the energetics and transition state structures of each step.

The Critical Transmetalation Step

Transmetalation, the transfer of the 1-hexynyl group from boron to the palladium center, is often the rate-determining step and is the subject of considerable theoretical investigation.[6] For organotrifluoroborates, this process is believed to proceed via an intermediate where the trifluoroborate anion coordinates to the palladium complex.[6]

Key Theoretical Insights:

-

Activation of the Trifluoroborate: The inert B-F bonds require activation for the transmetalation to occur. This is typically achieved through the action of a base, which can abstract a fluoride ion or coordinate to the boron atom, increasing its nucleophilicity.

-

Role of the Base: Computational studies can model the interaction of different bases with the trifluoroborate, predicting their efficacy in promoting the reaction. The base facilitates the formation of a more reactive boronate species in situ.

-

Transition State Analysis: DFT calculations can map the potential energy surface of the transmetalation step, identifying the transition state structure. This structure would likely involve a bridged intermediate with both the palladium and boron atoms interacting with the transferring hexynyl group. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility.

Below is a conceptual workflow for the theoretical investigation of the Suzuki-Miyaura coupling of potassium 1-hexynyltrifluoroborate.

Caption: Conceptual workflow for the theoretical investigation of the Suzuki-Miyaura coupling.

Beyond Cross-Coupling: Exploring Other Reaction Pathways

While the Suzuki-Miyaura reaction is paramount, the reactivity of potassium 1-hexynyltrifluoroborate is not limited to this transformation. Theoretical studies can predict its behavior in other reaction types.

Single-Electron Transfer (SET) Processes

Recent advancements in photoredox catalysis have opened up new avenues for the application of organotrifluoroborates. Theoretical studies on the one-electron redox potentials of organotrifluoroborate anions are critical in this context.[7] A study by Zheng and coworkers calculated the standard one-electron oxidation potentials (E°) for a range of organotrifluoroborate anions using DFT (M05-2X method with a PCM–UAHF solvation model).[7] For Csp³-hybridized center organotrifluoroborate anions with an adjacent alkynyl group, the E° values are predicted to be in a range that makes them amenable to oxidation by common photoredox catalysts.[7] This suggests that potassium 1-hexynyltrifluoroborate could participate in radical-mediated reactions, expanding its synthetic utility.

The calculated redox potentials provide a quantitative basis for selecting appropriate photocatalysts and reaction conditions to achieve desired transformations.

| Organotrifluoroborate Anion Type | Calculated E° Range (V vs. SCE) | Implication for Reactivity |

| Csp³-hybridized (R-CH₂-BF₃⁻, R=alkynyl) | 0.36 - 1.57 | Favorable for SET-based reactions with suitable photocatalysts.[7] |

| Csp²-hybridized (vinyltrifluoroborates) | 1.38 - 2.43 | Less prone to oxidation compared to some Csp³ counterparts.[7] |

| Table 1: Calculated one-electron oxidation potentials for different classes of organotrifluoroborate anions, providing a theoretical basis for their reactivity in SET processes. Data adapted from Zheng et al.[7] |

Addition to Electrophiles

The nucleophilic character of the alkynyl group suggests that potassium 1-hexynyltrifluoroborate can undergo addition reactions with various electrophiles. Theoretical modeling of these reactions would involve:

-

Reactant Complex Formation: Calculation of the geometry and stability of the initial complex between the trifluoroborate and the electrophile.

-

Transition State Search: Identification of the transition state for the C-C bond formation.

-

Product Stability: Calculation of the relative energy of the product to determine the thermodynamic driving force of the reaction.

Such studies can predict the regioselectivity and stereoselectivity of these additions, guiding the development of new synthetic methodologies.

A Practical Guide to Theoretical Investigation

For researchers wishing to conduct their own theoretical studies on the reactivity of potassium 1-hexynyltrifluoroborate, the following protocol outlines a general approach using DFT.

Step-by-Step Computational Protocol

-

Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Construction: Build the 3D structure of potassium 1-hexynyltrifluoroborate and any other reactants.

-

Method and Basis Set Selection:

-

Method: A functional like B3LYP is a good starting point for geometry optimizations and frequency calculations. For more accurate energy calculations, especially for reaction barriers, functionals like M06-2X or ωB97X-D are recommended.

-

Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) should be used.

-

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of all reactants, intermediates, transition states, and products.

-

Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). This also provides thermodynamic data such as Gibbs free energy.

-

Potential Energy Surface Scan (for reaction pathways): To locate transition states, a relaxed potential energy surface scan along the reaction coordinate (e.g., the forming C-C bond distance) can be performed.

-

Solvation Modeling: To simulate reaction conditions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.

The following diagram illustrates a typical workflow for a DFT-based investigation of a reaction mechanism.

Caption: A generalized workflow for investigating a reaction mechanism using DFT calculations.

Conclusion and Future Outlook

The reactivity of potassium 1-hexynyltrifluoroborate is a rich area of study where theoretical and experimental chemistry converge. This guide has illuminated the fundamental electronic and structural features that govern its behavior and has provided a theoretical framework for understanding its participation in key synthetic transformations. The insights gained from computational studies, particularly DFT, are instrumental in predicting reactivity, elucidating reaction mechanisms, and designing novel applications for this versatile reagent.

As computational methods continue to advance in accuracy and efficiency, we anticipate that in silico screening and mechanistic studies will become increasingly integral to the drug development pipeline. A deeper theoretical understanding of reagents like potassium 1-hexynyltrifluoroborate will undoubtedly accelerate the discovery and synthesis of the next generation of therapeutic agents.

References

- Molander, G. A., & Figueroa, R. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(1), 156-162.

- Molander, G. A., & Ito, T. (2009). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 74(21), 8141–8153.

- Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.

- Molander, G. A., & Ham, J. (2006).

- Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288–325.